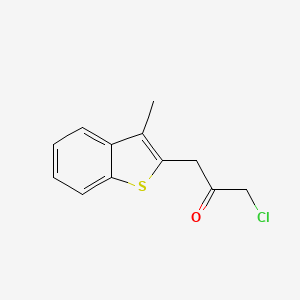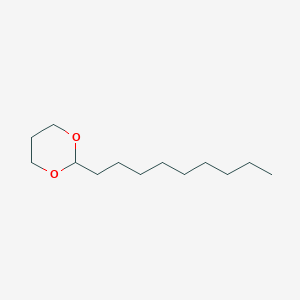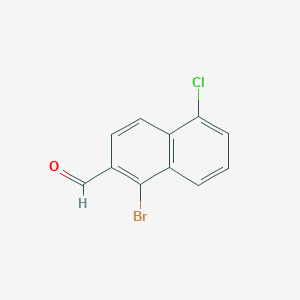![molecular formula C9H16O2 B13997871 5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 16566-96-4](/img/structure/B13997871.png)
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound known for its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of six reaction steps . The process includes ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to maintain the reaction conditions and use appropriate catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of spiroketals and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various spiroketals, substituted bicyclic compounds, and reduced derivatives .
Applications De Recherche Scientifique
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used in the synthesis of polymers and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the trimethyl groups.
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound has a sulfur atom in place of one of the oxygen atoms in the bicyclic ring.
Propriétés
Numéro CAS |
16566-96-4 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5,7,7-trimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-5-4-6-9(3,10-7)11-8/h7H,4-6H2,1-3H3 |
Clé InChI |
VPVWZMJDCBXKHP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCC(O2)(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


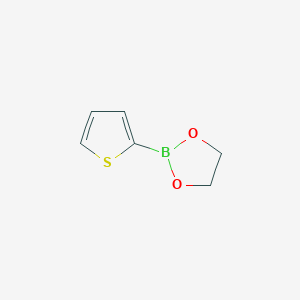
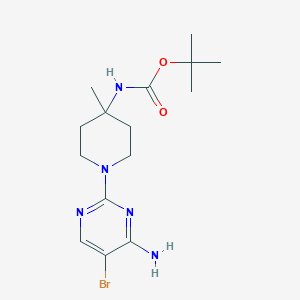
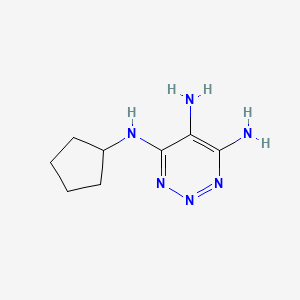
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
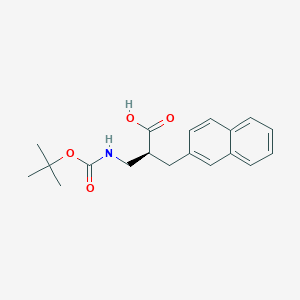
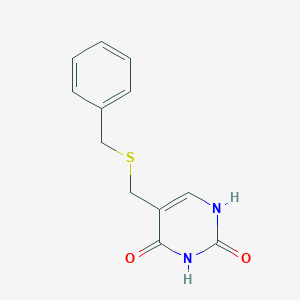
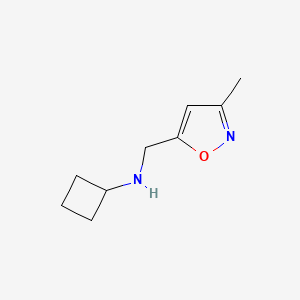
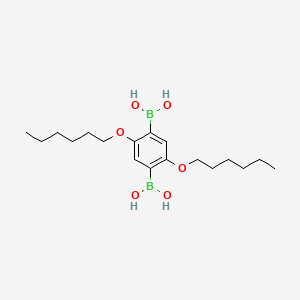
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
